Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139933
InChI: InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3
SMILES:
Molecular Formula: C15H13BrO4
Molecular Weight: 337.16 g/mol

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

CAS No.:

Cat. No.: VC20139933

Molecular Formula: C15H13BrO4

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate -

Specification

Molecular Formula C15H13BrO4
Molecular Weight 337.16 g/mol
IUPAC Name ethyl 5-bromo-3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3
Standard InChI Key KTDTVHHCJSUVQL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC#C)Br)C

Introduction

Structural and Molecular Characteristics

The compound’s benzofuran core is substituted at the 2-position with an ethyl ester, the 3-position with a methyl group, the 4-position with a propargyloxy group (OCCH-\text{O}-\text{C}\equiv\text{CH}), and the 5-position with a bromine atom. This arrangement confers unique electronic and steric properties, influencing its chemical reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H13BrO4\text{C}_{15}\text{H}_{13}\text{BrO}_4
Molecular Weight337.16 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsBromine, Propargyloxy, Ester

The propargyloxy group introduces alkyne functionality, enabling participation in click chemistry reactions, while the bromine atom facilitates nucleophilic substitutions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the benzofuran scaffold. A representative route includes:

  • Esterification: Introduction of the ethyl ester at the 2-position via acid-catalyzed esterification of benzofuran-2-carboxylic acid .

  • Bromination: Electrophilic aromatic substitution at the 5-position using brominating agents like N\text{N}-bromosuccinimide (NBS).

  • Propargylation: Alkylation of the 4-hydroxy intermediate with propargyl bromide under basic conditions, as demonstrated in analogous benzofuran syntheses .

Critical Reaction Conditions:

  • Temperature: Propargylation requires refluxing in acetone with K2CO3\text{K}_2\text{CO}_3 as a base .

  • Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.

Challenges and Solutions

  • Regioselectivity: Bromination at the 5-position is favored due to directing effects of the ester and methyl groups.

  • Stability: The propargyloxy group is sensitive to acidic conditions, necessitating anhydrous reaction environments .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes displacement reactions with nucleophiles (e.g., amines, thiols) to yield analogs with modified bioactivity. For example:

Ar-Br+NH2RAr-NHR+HBr\text{Ar-Br} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HBr}

This reactivity is exploited in medicinal chemistry to optimize pharmacokinetic properties .

Ester Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions to the carboxylic acid, enabling further conjugation:

R-COOEtH3O+R-COOH+EtOH\text{R-COOEt} \xrightarrow{\text{H}_3\text{O}^+} \text{R-COOH} + \text{EtOH}

This step is pivotal for generating probes or prodrugs .

Alkyne-Based Reactions

The propargyloxy group participates in Huisgen cycloaddition with azides, forming triazole linkages for bioconjugation or material science applications.

CompoundTargetActivity (IC50_{50})Source
Benzofuran-isoxazole hybridGlucosamine-6-P synthase4.2 µM
5-Bromo-benzofuran esterCOX-212.5 µM

Spectroscopic and Analytical Data

UV/Vis Spectroscopy

Benzofuran-2-carboxylate analogs exhibit absorption maxima near 270–300 nm due to π→π* transitions . Substitutents like bromine redshift absorption, aiding in quantification and purity assessment .

NMR Characterization

  • 1H^1\text{H} NMR: Propargyl protons resonate at δ 2.5–3.0 ppm as a triplet, while the methyl group appears as a singlet near δ 2.3 ppm.

  • 13C^{13}\text{C} NMR: The ester carbonyl carbon resonates at δ 165–170 ppm .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromine atom allows late-stage diversification via cross-coupling reactions.

Biochemical Probes

The propargyloxy group enables attachment of fluorescent tags or biotin for target identification in proteomic studies .

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